Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the meta position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl 2-amino-3-(3-fluorophenyl)propanoate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, metabolic stability, and overall pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYCRVHARXGJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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